Cas no 2418706-11-1 (1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate)
![1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate structure](https://ja.kuujia.com/scimg/cas/2418706-11-1x500.png)
1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate
-
- インチ: 1S/C16H21FO5SSi/c1-16(2,3)21-15(18)13-9-12(7-8-24(4,5)6)10-14(11-13)22-23(17,19)20/h9-11H,1-6H3
- InChIKey: VNHPJHOMXFAJTG-UHFFFAOYSA-N
- ほほえんだ: S(=O)(=O)(OC1C=C(C#C[Si](C)(C)C)C=C(C=1)C(=O)OC(C)(C)C)F
計算された属性
- せいみつぶんしりょう: 372.08629964g/mol
- どういたいしつりょう: 372.08629964g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 627
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78Ų
1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26625606-1g |
2418706-11-1 | 1g |
$1485.0 | 2023-09-12 | |||
Enamine | EN300-26625606-10.0g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 10.0g |
$6390.0 | 2025-03-20 | |
Enamine | EN300-26625606-0.05g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 0.05g |
$1247.0 | 2025-03-20 | |
Enamine | EN300-26625606-0.1g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 0.1g |
$1307.0 | 2025-03-20 | |
Enamine | EN300-26625606-2.5g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 2.5g |
$2912.0 | 2025-03-20 | |
Enamine | EN300-26625606-0.5g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 0.5g |
$1426.0 | 2025-03-20 | |
Enamine | EN300-26625606-10g |
2418706-11-1 | 10g |
$6390.0 | 2023-09-12 | |||
Enamine | EN300-26625606-0.25g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 0.25g |
$1366.0 | 2025-03-20 | |
Enamine | EN300-26625606-5.0g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 5.0g |
$4309.0 | 2025-03-20 | |
Enamine | EN300-26625606-1.0g |
tert-butyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate |
2418706-11-1 | 95.0% | 1.0g |
$1485.0 | 2025-03-20 |
1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoateに関する追加情報
Introduction to 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418706-11-1)
1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate, identified by its CAS number 2418706-11-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to a class of benzoate derivatives characterized by its unique structural features, which include a highly electron-withdrawing fluorosulfonyl group and a terminal trimethylsilyl ethynyl moiety. Such structural motifs are strategically designed to enhance both the reactivity and the functional properties of the molecule, making it a valuable candidate for various synthetic applications.
The presence of the fluorosulfonyl group in the molecular framework imparts strong electrophilicity, particularly at the oxygen atoms, which can be exploited in nucleophilic substitution reactions. This feature is particularly useful in cross-coupling reactions, where the compound can serve as an effective electrophile. Additionally, the trimethylsilyl ethynyl group introduces a stable protecting group for triple bonds while also facilitating further functionalization through silylation or deprotection steps. The combination of these two functionalities makes 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate a versatile building block in synthetic organic chemistry.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that leverage advanced synthetic methodologies. The compound’s structure aligns well with current trends in drug discovery, particularly in the design of molecules with enhanced bioavailability and metabolic stability. The benzoate core is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The introduction of fluorine-containing groups further modulates these interactions, potentially improving binding affinity and selectivity.
One of the most compelling aspects of 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate is its potential application in the synthesis of fluorinated heterocycles. Fluorinated compounds are increasingly recognized for their therapeutic advantages, including improved pharmacokinetic properties and reduced susceptibility to metabolic degradation. Researchers have been exploring various strategies to incorporate fluorine atoms into drug molecules at specific positions to optimize their efficacy. The compound’s unique structure provides an ideal platform for such modifications, allowing for controlled introduction of fluorine at multiple sites while maintaining overall molecular stability.
Moreover, the trimethylsilyl ethynyl group offers a means to introduce additional functional groups through subsequent chemical transformations. For instance, silylation reactions can be employed to attach other reactive handles or biomolecules, expanding the compound’s utility in drug development and material science. This flexibility is particularly valuable in polymer chemistry and nanotechnology, where precise control over molecular architecture is essential for achieving desired material properties.
Recent advancements in computational chemistry have further enhanced our understanding of how structural modifications influence molecular behavior. Through molecular modeling studies, researchers have been able to predict the reactivity and interactions of 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate with various biological targets. These insights have guided the optimization of synthetic routes and have paved the way for new applications in medicinal chemistry. For example, computational analyses have revealed that subtle changes in the electronic environment around the fluorosulfonyl group can significantly alter its reactivity toward nucleophiles, providing chemists with greater precision in designing multi-step syntheses.
The compound’s potential extends beyond pharmaceutical applications into other areas such as agrochemicals and specialty materials. Fluorinated benzoates are known for their stability under harsh conditions and their ability to function as intermediates in high-performance polymers. The presence of both electron-withdrawing and electron-donating groups in 1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate allows it to influence polymer properties such as thermal stability and mechanical strength when incorporated into polymeric matrices.
In conclusion,1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate (CAS No. 2418706-11-1) represents a cutting-edge compound with broad utility across multiple scientific disciplines. Its unique structural features—combining a potent electrophilic center with versatile protecting groups—make it an indispensable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new applications for fluorinated compounds, this molecule is poised to play an increasingly important role in advancing both pharmaceutical innovation and material science engineering.
2418706-11-1 (1,1-Dimethylethyl 3-[(fluorosulfonyl)oxy]-5-[2-(trimethylsilyl)ethynyl]benzoate) 関連製品
- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)
- 696646-80-7(3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 1481952-45-7(1-(3-bromo-5-methylthiophen-2-yl)hexan-1-ol)
- 852453-71-5(N-Phenyl-2-(2-pyridinyl)imidazo[1,2-a]pyridin-3-amine)
- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)
- 2163138-25-6(2-(3-{(benzyloxy)carbonylamino}-5-(propan-2-yl)oxolan-3-yl)acetic acid)
- 1135298-33-7(5-amino-2-methyl-2,3-dihydro-1-benzofuran-3-one)
- 941922-87-8(N-(2,6-difluorophenyl)methyl-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)




